molecular formula C8H8O2S B014479 2-Mercaptophenylacetic acid CAS No. 39161-85-8

2-Mercaptophenylacetic acid

Cat. No.: B014479
CAS No.: 39161-85-8
M. Wt: 168.21 g/mol
InChI Key: QUCMZSJETXEAMC-UHFFFAOYSA-N
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Description

2-Mercaptophenylacetic acid is an organic compound with the molecular formula C8H8O2S. It is characterized by the presence of a mercapto group (-SH) attached to a phenylacetic acid structure. This compound is known for its utility in various chemical and biological applications, particularly in the synthesis of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Mercaptophenylacetic acid can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with thiourea, followed by hydrolysis to yield the desired product. The reaction typically requires acidic conditions and elevated temperatures to proceed efficiently.

Industrial Production Methods: In industrial settings, this compound is often produced through large-scale chemical synthesis involving the same basic principles as laboratory methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Mercaptophenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: The mercapto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiols.

    Substitution: Alkyl or acyl derivatives of this compound.

Scientific Research Applications

2-Mercaptophenylacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is employed in the study of enzyme mechanisms and protein folding.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory agents.

    Industry: this compound is used in the production of specialty chemicals and as a stabilizer in polymer formulations.

Mechanism of Action

The mechanism of action of 2-Mercaptophenylacetic acid involves its ability to form strong bonds with metal ions and other electrophilic species. This property makes it an effective chelating agent and a useful tool in biochemical studies. The mercapto group can interact with various molecular targets, including enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

  • 4-Mercaptophenylacetic acid
  • 3-Mercaptopropionic acid
  • 4-Mercaptobenzoic acid

Comparison: 2-Mercaptophenylacetic acid is unique due to its specific structural arrangement, which imparts distinct reactivity and binding properties. Compared to 4-Mercaptophenylacetic acid, it has a different positional isomerism, affecting its chemical behavior. 3-Mercaptopropionic acid and 4-Mercaptobenzoic acid, while similar in containing mercapto groups, differ in their overall molecular frameworks and applications.

Properties

IUPAC Name

2-(2-sulfanylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c9-8(10)5-6-3-1-2-4-7(6)11/h1-4,11H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCMZSJETXEAMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408582
Record name 2-MERCAPTOPHENYLACETIC ACID
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39161-85-8
Record name 2-Mercaptobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39161-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-MERCAPTOPHENYLACETIC ACID
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Mercaptophenylacetic acid
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Synthesis routes and methods

Procedure details

To a mixture of the disodium salt of o-mercaptophenylacetic acid (formed by treatment of o-mercaptophenylacetic acid (1.68 g) with sodium hydroxide (0.8 g) in methanol (10 ml) followed by evaporation of half of the resultant solution to dryness and re-dissolution in 10 ml of DMF) and copper-bronze was added a solution of 2,5-dichloropyridine in DMF (5 ml). The reaction mixture was heated to 110°-120° C. for 90 minutes, added to water, acidified, and then extracted (x3) with ether. The combined ether layers were extracted with 2N sodium hydroxide (x1) and the resultant orange aqueous phase was acidified with dilute hydrochloric acid. The resulting suspension was filtered, and the solid was thoroughly washed with water and dried to give [2'-(5"-chloropyridin-2"-ylthio)phenyl]-acetic acid (0.88 g) as a fawn-coloured solid, m.p. 141°-4° C.
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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